Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate
Overview
Description
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a benzyloxy and two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid like sulfuric acid to yield the ester.
Another approach involves the use of acrylate derivatives, where the acrylate is reacted with the appropriate phenyl-substituted alcohol under basic conditions to form the desired ester. This method often employs catalysts such as sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated esters.
Substitution: Phenyl ethers with different substituents.
Scientific Research Applications
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate can be compared with other similar compounds, such as:
Ethyl acrylate: Lacks the benzyloxy and methoxy substituents, making it less complex and potentially less bioactive.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and applications.
Benzyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate: Contains a benzyl ester group, which can influence its solubility and interaction with biological targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (E)-3-(3,5-dimethoxy-4-phenylmethoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-4-24-19(21)11-10-16-12-17(22-2)20(18(13-16)23-3)25-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZGNPDSLCFAN-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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